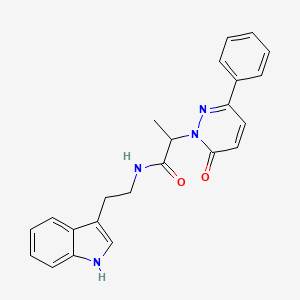

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

描述

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic hybrid molecule combining a tryptamine moiety (indol-3-ylethyl) with a pyridazinone-phenyl group. Such conjugates are designed to merge the pharmacological properties of both components. Tryptamine derivatives are known for modulating neurological and inflammatory pathways, while pyridazinone scaffolds are associated with diverse bioactivities, including enzyme inhibition and anticancer effects.

属性

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-16(27-22(28)12-11-20(26-27)17-7-3-2-4-8-17)23(29)24-14-13-18-15-25-21-10-6-5-9-19(18)21/h2-12,15-16,25H,13-14H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHHZWLULKNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CNC2=CC=CC=C21)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the synthesis of the pyridazine ring. The final step involves coupling these two moieties through an amide bond formation.

Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Pyridazine Synthesis: The pyridazine ring can be formed through the reaction of hydrazine with a diketone, followed by cyclization.

Coupling Reaction: The final step involves the formation of the amide bond between the indole and pyridazine derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

化学反应分析

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

Oxidation: Indoxyl derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer and neurological disorders.

Industry: Potential use in the development of new materials with specific properties.

作用机制

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyridazine ring can modulate biological pathways. These interactions can lead to changes in cellular processes, such as apoptosis or cell proliferation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pharmacological Profiles

- Naproxen-Tryptamide : Retains naproxen’s COX-1/COX-2 inhibition, with added tryptamine-mediated neuroactivity. Studied for antiviral effects against influenza A (H3N2) and SARS-CoV-2 due to dual anti-inflammatory and antiviral mechanisms.

- Carprofen-Tryptamide : Exhibits weak prostaglandin synthesis inhibition and platelet aggregation suppression, typical of carprofen. The chlorocarbazole group may enhance lipophilicity, affecting tissue penetration.

- Fluoro-Biphenyl Derivative : Fluorine substitution often improves pharmacokinetics (e.g., bioavailability, half-life) but lacks explicit activity data in the evidence.

- Pyridazinone-Phenethyl Compound : Demonstrates acetylcholinesterase inhibition, suggesting the pyridazinone core’s versatility in targeting enzymes beyond COX.

Target Compound Hypotheses: The 6-oxo-3-phenylpyridazine moiety may confer distinct electronic properties or binding affinities compared to naphthalene or carbazole groups.

Structure-Activity Relationships (SAR)

- Aromatic Substituents: Methoxynaphthalene (naproxen) and chlorocarbazole (carprofen) are bulky, hydrophobic groups favoring COX inhibition. Pyridazinone’s polar carbonyl and nitrogen atoms may facilitate interactions with polar enzyme active sites (e.g., acetylcholinesterase ).

- Backbone Flexibility : The phenethyl group in vs. indolylethyl in the target compound may influence steric hindrance or receptor docking.

生物活性

N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its unique structural features and potential pharmacological activities. The compound integrates an indole moiety with a pyridazine derivative, suggesting a variety of biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, detailing its synthesis, mechanism of action, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈N₄O. The synthesis typically involves the formation of an amide bond between an indole derivative and a pyridazine-based acyl chloride or acid. A common synthetic route includes:

- Dissolving the indole derivative in dichloromethane.

- Adding a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Introducing the pyridazine derivative while stirring at room temperature for several hours.

This method facilitates the nucleophilic attack by the indole nitrogen on the carbonyl carbon of the pyridazine derivative, leading to the desired product.

Anti-inflammatory Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory activity. This is largely attributed to their ability to modulate pathways related to pain and inflammation, potentially acting on formyl peptide receptors (FPRs), which are crucial in immune response regulation .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-chloroacetamide | Contains a phenyl group and chloroacetamide | Anti-inflammatory |

| 6-Oxo-pyridazin derivatives | Pyridazine core with various substituents | Antimicrobial properties |

| Indole derivatives | Indole ring with various side chains | Neuroprotective effects |

The dual functionality derived from both indole and pyridazine components enhances its potential for specific receptor interactions compared to other compounds lacking such structural diversity.

Research has shown that this compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. In vitro studies have demonstrated that related compounds exhibit IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib, indicating superior efficacy in inhibiting COX enzymes . For instance:

| Compound | IC50 (nM) | Comparison |

|---|---|---|

| Compound 9a | 15.50 | Better than celecoxib (17.79 nM) |

| Compound 9b | 17.50 | Comparable efficacy |

| Compound 12 | 17.10 | Comparable efficacy |

These findings suggest that this compound could serve as a promising candidate for further development as an anti-inflammatory agent .

Case Studies

A notable case study explored the effects of similar pyridazine-based compounds on inflammatory models in vivo. The results indicated that these compounds not only reduced inflammation but also exhibited minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests a favorable safety profile for this compound.

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide?

- Methodological Answer : The synthesis likely involves multi-step protocols, such as:

- Intramolecular cyclization : Similar to the aldol-type condensation of N-(3-oxoalkenyl)phenylacetamides to form pyridinones (e.g., Scheme 2 in ). Key reagents include potassium t-butoxide under anhydrous conditions.

- Amide coupling : The indole-ethylamine moiety may be linked to the pyridazinone core via carbodiimide-mediated coupling (e.g., DCC or EDC) in aprotic solvents like DMF .

- Purification : Column chromatography or recrystallization (e.g., ethanol, as in ) ensures product purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1670 cm⁻¹, indole N-H ~3260 cm⁻¹) ( ).

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazinone ring protons at δ 7.2–8.4 ppm; indole protons at δ 6.8–7.5 ppm) ( ).

- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) ( ).

Advanced Research Questions

Q. How can structural modifications to the indole or pyridazinone moieties alter bioactivity?

- Methodological Answer :

- Systematic SAR studies : Replace indole with other aromatic systems (e.g., benzimidazole) or modify pyridazinone substituents (e.g., electron-withdrawing groups at C3).

- Chiral resolution : Enantiomers (e.g., S/R configurations) may exhibit divergent receptor binding, as seen in FPR2 agonism studies ( ). Use chiral HPLC or asymmetric synthesis to isolate isomers.

- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, GPCR binding) to correlate structural changes with IC₅₀ values .

Q. What computational approaches predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Simulate binding poses with targets (e.g., FPR2 in ) using software like AutoDock or Schrödinger. Prioritize residues involved in hydrogen bonding (e.g., pyridazinone carbonyl with Arg/Lys).

- MD simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS/AMBER) to identify critical interactions.

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. CHO), buffer pH, and ATP concentration in kinase assays.

- Purity validation : Use chiral chromatography ( ) to exclude enantiomeric impurities affecting activity.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。